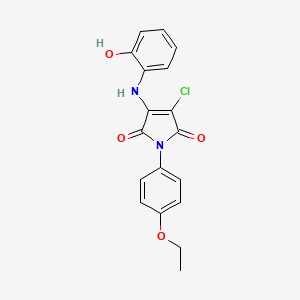
3-Chloro-1-(4-ethoxyphenyl)-4-(2-hydroxyanilino)pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-(4-ethoxyphenyl)-4-(2-hydroxyanilino)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole-2,5-dione derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chloro, ethoxy, and hydroxyanilino groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of 3-Chloro-1-(4-ethoxyphenyl)-4-(2-hydroxyanilino)pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrole-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the ethoxyphenyl group: This step may involve a nucleophilic substitution reaction using ethoxybenzene derivatives.
Incorporation of the hydroxyanilino group: This can be achieved through a coupling reaction with an appropriate aniline derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
3-Chloro-1-(4-ethoxyphenyl)-4-(2-hydroxyanilino)pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.
Reduction: The chloro group can be reduced to form the corresponding dechlorinated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Coupling reactions: The hydroxyanilino group can participate in coupling reactions to form biaryl or diaryl ether derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its biological activity can be studied to understand its effects on cellular processes and pathways.
Medicine: It may have potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(4-ethoxyphenyl)-4-(2-hydroxyanilino)pyrrole-2,5-dione is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The chloro, ethoxy, and hydroxyanilino groups may contribute to its binding affinity and specificity for these targets. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
3-Chloro-1-(4-ethoxyphenyl)-4-(2-hydroxyanilino)pyrrole-2,5-dione can be compared with other pyrrole-2,5-dione derivatives, such as:
3-Chloro-1-phenyl-4-(2-hydroxyanilino)pyrrole-2,5-dione: Lacks the ethoxy group, which may affect its chemical and biological properties.
3-Chloro-1-(4-methoxyphenyl)-4-(2-hydroxyanilino)pyrrole-2,5-dione: Contains a methoxy group instead of an ethoxy group, which may influence its reactivity and activity.
3-Chloro-1-(4-ethoxyphenyl)-4-anilinopyrrole-2,5-dione: Lacks the hydroxy group, which may impact its interactions with molecular targets.
The presence of the ethoxy and hydroxyanilino groups in this compound may confer unique properties that distinguish it from these similar compounds.
Properties
IUPAC Name |
3-chloro-1-(4-ethoxyphenyl)-4-(2-hydroxyanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-2-25-12-9-7-11(8-10-12)21-17(23)15(19)16(18(21)24)20-13-5-3-4-6-14(13)22/h3-10,20,22H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOGXNNZAFBHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














